molecular formula C9H17BrN2OSi B2664738 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole CAS No. 1799818-22-6

3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole

Cat. No.: B2664738
CAS No.: 1799818-22-6
M. Wt: 277.237
InChI Key: HBSWBKHBLDVHRY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(3-bromopyrazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrN2OSi/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSWBKHBLDVHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole typically involves the reaction of 3-bromo-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyrazole derivative .

Scientific Research Applications

Organic Synthesis

3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols .

Medicinal Chemistry

The compound is explored for its potential therapeutic properties due to its structural similarity to other biologically active pyrazole derivatives. Pyrazole compounds are known for their anti-inflammatory, analgesic, and antimicrobial activities. Research into this compound may uncover new pharmaceutical agents targeting specific biological pathways .

Material Science

In material science, this compound is utilized in the development of materials with specific electronic or optical properties. Its reactivity and stability make it suitable for applications in advanced materials production .

Interaction Studies

Recent studies have focused on the interaction profiles of this compound with various biological targets. These investigations aim to elucidate its potential roles in chemical transformations and interactions with nucleophiles and electrophiles .

While specific biological activities are not extensively documented, related compounds have shown promise in pharmacological applications. Future studies may reveal more about the mechanisms through which this compound exerts its effects on biological systems .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesUnique Aspects
This compoundBromine atom at position 3, trimethylsilyl groupVersatile synthetic intermediate
1H-PyrazoleBasic structure without substituentsSimple framework for various derivatives
4-Bromo-1H-pyrazoleBromine at position 4Different reactivity due to substitution
2-(Trimethylsilyl)ethanolContains trimethylsilyl but no pyrazole ringFocused on silane chemistry

This table illustrates how the unique combination of bromine and the trimethylsilyl ether group in this compound enhances its utility in synthetic chemistry and potential applications in pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is primarily related to its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in various substitution reactions, forming new bonds with nucleophiles . The trimethylsilyl group can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole (CAS: 133560-58-4)
  • Molecular Formula : C₉H₁₇BrN₂OSi
  • Molecular Weight : 277.24 g/mol
  • Key Features : The compound contains a bromine atom at the 4-position of the pyrazole ring and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at the N1 position. The SEM group enhances stability during synthetic reactions and is acid-labile, enabling selective deprotection .

Synthetic Relevance :
This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive C-Br bond. Its SEM group protects the pyrazole nitrogen during multi-step syntheses .

Comparison with Structurally Similar Bromopyrazoles

Substituent Effects on Reactivity and Stability

Compound Name Substituents Key Features
3-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole SEM group at N1, Br at C4 Acid-labile SEM group; stable under basic conditions. Ideal for sequential functionalization.
4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole 1-Ethoxyethyl group at N1, Br at C4, I at C3 Ethoxyethyl group requires milder deprotection (e.g., aqueous acid). Iodine enables Sonogashira coupling.
4-Bromo-1-(naphthylethyl)-3-(trifluoromethyl)-1H-pyrazole Naphthylethyl at N1, CF₃ at C3 Bulky naphthyl group hinders electrophilic substitution; CF₃ enhances electron-withdrawing effects.
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl at N1, Br at C4-phenyl, aldehyde at C4 Aldehyde enables condensation reactions; bromine supports cross-coupling.

Key Observations :

  • SEM vs. Ethoxyethyl Protecting Groups : The SEM group () offers superior stability in basic/neutral conditions compared to the ethoxyethyl group (), which hydrolyzes more readily.
  • Electronic Effects : Trifluoromethyl substituents () increase electrophilicity at the pyrazole ring, while aldehyde groups () enable nucleophilic additions.

Analysis :

  • Higher yields (e.g., 75% in ) correlate with straightforward alkylation protocols, whereas SEM-protected derivatives () may require specialized purification.
  • Bromine’s position (C3 vs. C4) influences reactivity: C4-bromo derivatives () are more sterically accessible for cross-coupling than C3-bromo analogs.

Biological Activity

3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is a chemical compound characterized by its unique molecular structure, which includes a bromine atom at the 3-position of the pyrazole ring and a trimethylsilyl ether group. Its molecular formula is C₉H₁₇BrN₂OSi, with a molecular weight of approximately 277.24 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to the biological activity often associated with pyrazole derivatives.

The mechanism of action for this compound is primarily attributed to its electrophilic nature due to the presence of the bromine atom. This allows it to participate in various nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
This compoundBromine at position 3, trimethylsilyl etherPotential anti-inflammatory and antitumor activity
4-bromo-1H-pyrazoleBromine at position 4Antitumor and antimicrobial properties
1H-PyrazoleBasic structure without substituentsFoundation for various derivatives
2-(Trimethylsilyl)ethanolContains trimethylsilyl but no pyrazole ringFocused on silane chemistry

This table illustrates how the unique substitution pattern in this compound may enhance its reactivity and potential applications in medicinal chemistry.

Antitumor Activity Study

A significant study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that brominated pyrazoles had a synergistic effect when combined with doxorubicin, particularly enhancing cytotoxicity in MDA-MB-231 cells. This suggests that compounds like this compound could play a role in developing more effective cancer treatments .

Anti-inflammatory Research

Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. For example, synthetic pyrazoles have been tested for their ability to inhibit inflammatory pathways in vitro, suggesting that similar compounds may be effective in managing inflammatory diseases .

Antimicrobial Testing

Studies on related pyrazoles have shown promising antimicrobial activity against various pathogens. The structural characteristics that contribute to this activity are being explored further to develop new antimicrobial agents .

Q & A

Q. What are the key synthetic steps for preparing 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole?

The synthesis typically involves:

  • SEM Protection : Introducing the 2-(trimethylsilyl)ethoxy)methyl (SEM) group to the pyrazole nitrogen via alkylation under basic conditions (e.g., NaH/THF). This step protects the nitrogen during subsequent reactions .
  • Bromination : Electrophilic bromination at the 3-position using reagents like N-bromosuccinimide (NBS) in a solvent such as DMF or CCl₄. Reaction monitoring via TLC or HPLC ensures regioselectivity .
  • Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization is used to isolate the product.

Q. How is the SEM protecting group confirmed post-synthesis?

  • ¹H NMR Analysis : The SEM group exhibits distinct signals:
    • Trimethylsilyl protons at δ −0.02 ppm (s, 9H) .
    • Ethoxy protons as a triplet at δ 3.51–3.63 ppm (m, 2H) and a multiplet at δ 0.88–0.92 ppm (m, 2H) .
  • ¹³C NMR : The SEM carbons appear at δ 56.0 (CH₂-O) and δ 14.4 (Si(CH₃)₃) .

Q. What analytical techniques validate the compound’s purity and structure?

  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 349/351 for brominated SEM-pyrazoles) and detects impurities .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves regioisomeric bromination and SEM positioning .
  • HPLC : Quantifies purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for functionalizing this pyrazole?

  • Reaction Design : Use 3-azido derivatives (e.g., synthesized via diazotransfer with NaN₃) and terminal alkynes under CuSO₄/NaAsc catalysis in THF/H₂O (1:1) at 50°C .
  • Catalyst Loading : Reducing CuSO₄ to 0.2 equiv. minimizes side reactions while maintaining >60% yield .
  • Workup : Extract with CH₂Cl₂, wash with brine, and purify via flash chromatography (cyclohexane/EtOAc gradients) .

Q. How to resolve low yields in nitration or bromination steps?

  • Optimized Bromination : Lower reaction temperatures (0–5°C) and slow reagent addition reduce over-bromination. Evidence shows yields improving from 31% to >60% with controlled conditions .
  • Nitration : Use fuming HNO₃ in H₂SO₄ at −10°C to prevent SEM group cleavage. Monitor via in-situ IR for nitro group formation .

Q. What strategies stabilize SEM-protected pyrazoles under acidic conditions?

  • Avoid Strong Acids : SEM groups are acid-labile; use buffered conditions (pH >4) during functionalization. For deprotection, employ TFA/CH₂Cl₂ (1:1) at 0°C to minimize degradation .
  • Alternative Protecting Groups : For acid-sensitive applications, consider tert-butoxycarbonyl (Boc) groups, though they require harsher deprotection .

Key Considerations

  • Regioselectivity : Bromination at the 3-position is favored due to SEM’s electron-donating effect; confirm via NOESY or X-ray crystallography .
  • Scale-Up Challenges : SEM groups may complicate large-scale synthesis due to sensitivity; consider flow chemistry for improved control .

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